3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea
Description
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS3/c1-14-10-12-15(13-11-14)21(28)26-24(29)27-23-20(16-6-2-4-8-18(16)30-23)22-25-17-7-3-5-9-19(17)31-22/h3,5,7,9-13H,2,4,6,8H2,1H3,(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFARIXRTYMENOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The tetrahydrobenzothiophene ring is typically constructed via Gewald-like reactions or modified Hantzsch thiophene syntheses. A representative pathway involves:
- Cyclohexenone thioamide formation : Reacting cyclohexenone with benzothiazole-2-thiol in the presence of elemental sulfur and morpholine yields 3-(benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (Intermediate A).
- Oxidative aromatization : Treatment with DDQ (dichlorodicyanoquinone) under refluxing toluene introduces conjugation while retaining the tetrahydro scaffold.
Critical parameters :
Metal-Catalyzed Cyclization
Palladium-catalyzed C–S bond formation enables direct benzothiazole annulation onto tetrahydrobenzothiophene precursors:
- Suzuki-Miyaura coupling : A boronic ester-functionalized tetrahydrobenzothiophene reacts with 2-bromobenzothiazole using Pd(PPh₃)₄ (2 mol%) in dioxane/H₂O (3:1) at 80°C.
- Buchwald-Hartwig amination : Introduces the amine group at position 2 for subsequent thiourea formation.
Yield optimization :
- Adding XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) increases coupling efficiency to 78–85%.
Thiourea Bridge Installation
Isothiocyanate Coupling
The most direct method involves reacting Intermediate A with 4-methylbenzoyl isothiocyanate:
- Isothiocyanate synthesis : 4-Methylbenzoyl chloride reacts with ammonium thiocyanate in acetone at −5°C.
- Coupling reaction : Intermediate A (1 eq) and 4-methylbenzoyl isothiocyanate (1.2 eq) undergo nucleophilic addition in anhydrous THF with Et₃N (2 eq) at 0°C → RT.
Reaction profile :
Thiophosgene-Mediated Route
Alternative pathway using bis(4-methylbenzoyl)thiophosgene:
- In situ thiophosgene generation : 4-Methylbenzoyl chloride reacts with thiourea in CH₂Cl₂ under N₂.
- Two-step coupling :
Advantages :
Analytical Characterization and Spectral Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d6):
- δ 8.21 (d, J = 8.0 Hz, 1H, benzothiazole H-7)
- δ 7.89–7.82 (m, 2H, ArH from 4-methylbenzoyl)
- δ 3.12–2.95 (m, 4H, tetrahydrobenzothiophene CH₂)
- δ 2.43 (s, 3H, CH₃)
IR (KBr) :
X-ray crystallography :
- Intramolecular N–H⋯O hydrogen bond (2.09 Å) stabilizes the cis–trans thiourea configuration.
- Dihedral angle between benzothiazole and tetrahydrobenzothiophene: 24.09°.
Process Optimization and Challenges
Yield Enhancement Strategies
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Solvent polarity | +15% | THF over DCM |
| Temperature | +22% | 0°C → RT vs. RT only |
| Equivalents of Et₃N | +18% | 2.5 eq vs. 1.5 eq |
Key findings :
Common Side Reactions
- Dimerization :
- Controlled by maintaining low concentration (<0.1 M).
- Oxidative degradation :
Alternative Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Biological Activities
The biological activities of this compound are primarily attributed to its structural components. Notable applications include:
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to thioureas can inhibit the growth of various bacteria and fungi. For instance, derivatives containing benzothiazole have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogens .
Anticancer Potential
Thiourea derivatives have been explored for their anticancer properties. The incorporation of benzothiazole into the structure has been linked to enhanced cytotoxicity against cancer cell lines. Compounds with similar scaffolds have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in critical pathways for bacterial survival and proliferation. Research suggests that thiourea derivatives can act as inhibitors of various hydrolases and transferases, which could be leveraged for drug development against resistant bacterial strains .
Case Studies
Several studies have investigated the biological activities of compounds similar to 3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea:
Mechanism of Action
The mechanism of action of 3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea involves its interaction with molecular targets such as topoisomerase I. This interaction can inhibit the enzyme’s activity, leading to the disruption of DNA replication and cell division, which is particularly useful in cancer treatment . The compound may also induce apoptosis in cancer cells by activating caspase-3 and causing mitochondrial dysfunction .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole moiety and have similar biological activities.
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds are also topoisomerase I inhibitors and have been studied for their antitumor activities.
Uniqueness
3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea is unique due to its combination of benzothiazole and tetrahydrobenzo[b]thiophene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit a range of biological activities that are not observed in similar compounds .
Biological Activity
The compound 3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea is a benzothiazole derivative that has garnered attention for its potential biological activities. This article explores its antimicrobial and antiproliferative properties, supported by various studies and data.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a series of diarylureas containing the benzothiazole nucleus were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Enterococcus faecalis.
Key Findings:
- MIC Values : The most active compounds showed minimum inhibitory concentration (MIC) values of 8 µg/mL against S. aureus, outperforming triclocarban (TCC), which had an MIC of 16 µg/mL. Similarly, these compounds exhibited MIC values of 32 µg/mL against E. faecalis, compared to TCC's 64 µg/mL .
- Bactericidal Action : Some derivatives demonstrated bactericidal effects, indicating their potential utility in treating bacterial infections that are resistant to conventional antibiotics .
Antiproliferative Activity
Benzothiazole derivatives are also being investigated for their anticancer properties. A library of compounds was synthesized and tested for antiproliferative activity in various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the effects of several benzothiazole derivatives on pancreatic cancer and paraganglioma cell lines:
| Compound | Cell Line | Viability Reduction (%) at 50 µM |
|---|---|---|
| 4l | AsPC-1 | 42.97 |
| 4l | BxPC-3 | 70.50 |
| 4l | Capan-2 | 43.30 |
| GEM | AsPC-1 | 63.25 |
| GEM | BxPC-3 | 64.65 |
The compound 4l showed a marked reduction in cell viability across all tested lines, indicating strong antiproliferative activity . Furthermore, combinations of 4l with gemcitabine enhanced the antiproliferative effects, suggesting a synergistic relationship that could be beneficial for clinical applications .
The biological activity of benzothiazole derivatives may be attributed to their ability to interact with specific molecular targets within cells. For example:
- Target Prediction Analysis : Compounds have been shown to potentially interact with cannabinoid receptors and sentrin-specific proteases, which are involved in cellular proliferation and survival pathways .
- Enzyme Inhibition : Some derivatives were found to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial survival, further supporting their antibacterial potential .
Q & A
Q. Characterization methods :
- NMR spectroscopy (e.g., H and C) confirms substituent integration and connectivity.
- Mass spectrometry validates molecular weight.
- X-ray crystallography (for crystalline derivatives) resolves molecular geometry and non-covalent interactions (e.g., π–π stacking in benzothiazole derivatives) .
Basic: What biological activities are associated with benzothiazole-thiourea hybrids?
Answer:
Benzothiazole-thiourea derivatives exhibit:
- Antitumor activity : Inhibition of tumor cell proliferation via interaction with DNA or enzyme targets (e.g., topoisomerases) .
- Antimicrobial properties : Activity against bacterial and fungal strains due to disruption of cell membrane integrity .
- Antiviral potential : Pyrimido-benzothiazole derivatives show efficacy against RNA viruses .
Q. Screening methodology :
- In vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity).
- Computational docking to identify binding affinities with biological targets .
Advanced: How can reaction conditions be optimized to improve yields of thiourea derivatives?
Answer:
Key variables include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to non-polar solvents .
- Temperature : Reflux conditions (e.g., 90–95°C) favor cyclization over side reactions .
- Catalyst use : Acidic conditions (HCl) accelerate formaldehyde-mediated cyclization (Table 1) .
Q. Example optimization data :
| Reaction Component | Condition | Yield (%) | Reference |
|---|---|---|---|
| DMF (solvent) | Reflux, 4 h | 79–85 | |
| Ethanol (solvent) | Room temperature | <50 | |
| HCl (catalyst) | 90–95°C, 4 h | 80–90 |
Advanced: How can structural discrepancies in NMR data be resolved for thiourea derivatives?
Answer:
Contradictions in NMR assignments arise from:
- Tautomerism : Thiourea derivatives may exist as thione-thiol tautomers, causing signal splitting.
- Dynamic exchange : Rotational barriers in substituted aryl groups lead to broadened peaks.
Q. Resolution strategies :
- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping signals .
- X-ray crystallography : Provides definitive bond-length data (e.g., C=S vs. C–SH) .
Advanced: How do computational methods aid in predicting bioactivity?
Answer:
- Molecular docking : Models interactions between the compound’s benzothiazole moiety and enzyme active sites (e.g., HIV-1 protease) .
- QSAR studies : Correlates electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .
- MD simulations : Predicts stability of ligand-target complexes under physiological conditions .
Q. Example workflow :
Optimize geometry using DFT (B3LYP/6-31G*).
Dock into target protein (e.g., PDB: 1HIV) using AutoDock Vina.
Validate with free-energy calculations (MM-PBSA) .
Advanced: What strategies address contradictions in reported biological data?
Answer:
Discrepancies may arise from:
- Assay variability : Differences in cell lines, incubation times, or endpoint measurements.
- Compound purity : HPLC analysis (≥95% purity) ensures reproducibility .
Q. Mitigation approaches :
- Standardized protocols : Use established guidelines (e.g., CLSI for antimicrobial assays).
- Dose-response curves : Calculate IC/MIC values across multiple replicates .
- Comparative studies : Benchmark against reference drugs (e.g., doxorubicin for cytotoxicity) .
Advanced: How can cyclization byproducts be minimized during heterocycle formation?
Answer:
Byproducts form due to:
- Incomplete cyclization : Traces of unreacted thiourea.
- Overalkylation : Excess formaldehyde generates polymeric side products.
Q. Optimization tactics :
- Stoichiometric control : Limit formaldehyde to 1.2 equivalents .
- Acid catalysis : HCl promotes regioselective cyclization over polymerization .
- Workup protocol : Neutralize reaction mixture post-cyclization to precipitate pure product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
